molecular formula C11H17BN2O4 B582538 (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid CAS No. 1309981-05-2

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid

Cat. No.: B582538
CAS No.: 1309981-05-2
M. Wt: 252.077
InChI Key: QPHNJNSTPOSZSM-UHFFFAOYSA-N
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Description

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a tert-butoxycarbonyl (Boc) protected amino group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers a nucleophilic organic group from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is used to form carbon-carbon bonds, which are crucial in the synthesis of a wide variety of organic compounds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a wide range of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid typically involves the reaction of Boc-protected aminomethylpyridine with boronic acid derivatives. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N,N,N’,N’-tetramethylethylenediamine (TMEDA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for various applications. Optimization of reaction parameters, such as temperature, solvent choice, and catalyst concentration, is essential to achieve high yields and purity in industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid group attached to a pyridine ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-9(12(16)17)7-13-5-8/h4-5,7,16-17H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNJNSTPOSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672083
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-05-2
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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